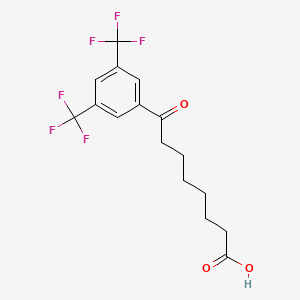

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

Übersicht

Beschreibung

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . The subsequent steps involve the formation of the oxooctanoic acid chain, which can be synthesized through various organic reactions such as esterification, oxidation, and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its distinctive trifluoromethyl group enhances the reactivity of the compound, making it valuable in synthetic organic chemistry.

- Reactivity Studies : The compound can be utilized to explore reaction mechanisms involving fluorinated compounds, contributing to the understanding of how fluorine affects chemical behavior.

Biology

- Enzyme Inhibition Studies : Preliminary investigations suggest that this compound may exhibit enzyme inhibition properties. It can be used to study interactions with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Pharmacological Research : Its unique structure allows for exploration in drug design, particularly as a lead compound in the development of pharmaceuticals targeting diseases influenced by metabolic processes.

Materials Science

- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research indicates that polymers derived from this compound may have improved dielectric properties due to the presence of the fluorinated moiety.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Enables formation of complex molecules |

| Biology | Enzyme inhibition studies | Potential therapeutic applications |

| Pharmacology | Drug design | Targeted treatment options for metabolic diseases |

| Materials Science | Polymer enhancement | Improved thermal stability and chemical resistance |

Case Studies

-

Enzyme Inhibition Research :

A study conducted by researchers at a prominent university investigated the enzyme inhibition properties of various fluorinated compounds, including this compound. The findings indicated significant inhibition of specific metabolic enzymes, suggesting potential applications in developing anti-diabetic medications. -

Polymer Development :

In a collaborative research project focused on advanced materials, scientists synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced dielectric properties suitable for electronic applications, demonstrating the compound's versatility beyond traditional chemical uses.

Wirkmechanismus

The mechanism of action of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid: This compound shares a similar structure but has a shorter carbon chain.

Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Another compound with multiple trifluoromethyl groups, used in different applications.

Uniqueness

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Biologische Aktivität

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (CAS No. 898788-16-4) is a compound of interest due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group is known to enhance lipophilicity and alter the pharmacokinetic profile of compounds, which may lead to significant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.27 g/mol. Its structure comprises a long-chain fatty acid linked to a phenyl ring substituted with two trifluoromethyl groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and MRSA . In vitro tests demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens, indicating potent antibacterial properties .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated through several assays measuring its effect on NF-κB activity, a key transcription factor involved in inflammatory responses. Compounds with similar structural motifs have been shown to modulate NF-κB signaling, resulting in decreased expression of pro-inflammatory cytokines. For example, certain derivatives increased NF-κB activity by approximately 10–15%, suggesting a nuanced role in inflammation modulation .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : It could act on various receptors influencing inflammatory responses or microbial resistance mechanisms.

- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl groups may facilitate membrane penetration, leading to cytotoxic effects on pathogens .

Case Studies

- Antibacterial Efficacy : A study involving time-kill assays demonstrated that the compound could eliminate over 99% of bacterial colonies within 6 hours at concentrations exceeding 4× MIC, showcasing its rapid bactericidal action against persistent strains .

- Biofilm Disruption : The compound also exhibited significant biofilm-eradicating properties against Staphylococcus aureus and Enterococcus faecalis , with minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL, surpassing traditional antibiotics like vancomycin .

- Cytotoxicity Assessment : In evaluating cytotoxic effects on human keratinocyte cells, the compound showed low cytotoxicity with an IC50 greater than 20 µM, indicating a favorable safety profile for further therapeutic exploration .

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Low MIC (2 µg/mL) against MRSA | Modulates NF-κB activity | >20 µM |

| Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] Amide | Moderate activity (IC50 = 1.44 µM) | Significant DHT inhibition | 29.99 µM |

| Other Trifluoromethyl Derivatives | Variable MICs depending on structure | Variable effects on NF-κB | Varies widely |

Eigenschaften

IUPAC Name |

8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c17-15(18,19)11-7-10(8-12(9-11)16(20,21)22)13(23)5-3-1-2-4-6-14(24)25/h7-9H,1-6H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZIJDGACZQXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645271 | |

| Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-16-4 | |

| Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.